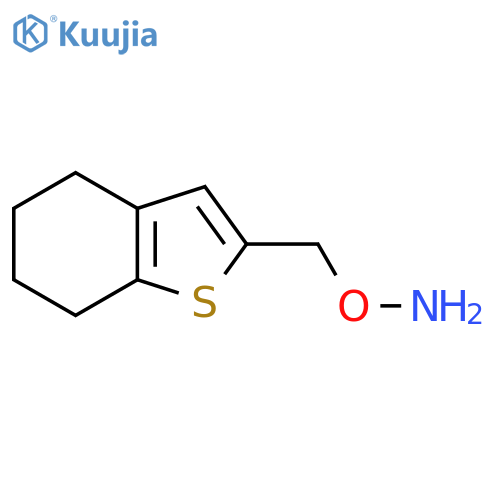

Cas no 2228987-62-8 (O-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methylhydroxylamine)

2228987-62-8 structure

商品名:O-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methylhydroxylamine

O-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methylhydroxylamine

- 2228987-62-8

- O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine

- EN300-1736280

-

- インチ: 1S/C9H13NOS/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h5H,1-4,6,10H2

- InChIKey: QQEPXBBQZFQGBJ-UHFFFAOYSA-N

- ほほえんだ: S1C(CON)=CC2=C1CCCC2

計算された属性

- せいみつぶんしりょう: 183.07178521g/mol

- どういたいしつりょう: 183.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 63.5Ų

O-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736280-0.25g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 0.25g |

$1209.0 | 2023-09-20 | ||

| Enamine | EN300-1736280-0.1g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 0.1g |

$1157.0 | 2023-09-20 | ||

| Enamine | EN300-1736280-1.0g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 1g |

$1315.0 | 2023-06-04 | ||

| Enamine | EN300-1736280-5.0g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 5g |

$3812.0 | 2023-06-04 | ||

| Enamine | EN300-1736280-1g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 1g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1736280-2.5g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 2.5g |

$2576.0 | 2023-09-20 | ||

| Enamine | EN300-1736280-10.0g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 10g |

$5652.0 | 2023-06-04 | ||

| Enamine | EN300-1736280-5g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 5g |

$3812.0 | 2023-09-20 | ||

| Enamine | EN300-1736280-0.05g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 0.05g |

$1104.0 | 2023-09-20 | ||

| Enamine | EN300-1736280-0.5g |

O-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methyl]hydroxylamine |

2228987-62-8 | 0.5g |

$1262.0 | 2023-09-20 |

O-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methylhydroxylamine 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

2228987-62-8 (O-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methylhydroxylamine) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量